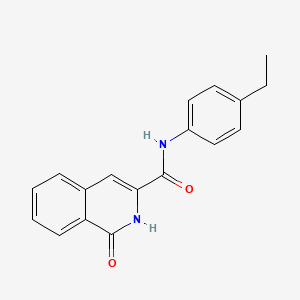
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In cancer cells, this compound induces apoptosis, leading to cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, thereby improving memory and learning. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively, leading to the death of plants and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
For research on this compound include further studies on its mechanism of action, development of more efficient and cost-effective methods for its synthesis, and studies on its potential applications in other fields.
Synthesemethoden
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylindole-7-carboxylic acid with 2-methyl-4-(morpholin-4-yl)butan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the activity of photosystem II, a protein complex that is involved in photosynthesis. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of various fungi.
In material science, this compound has been studied as a potential photosensitizer for dye-sensitized solar cells due to its ability to absorb light in the visible region of the spectrum.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-9-18(7-8-20-10)16(19)14-6-4-5-13-11(2)12(3)17-15(13)14/h4-6,10,17H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRABUMCOHMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC3=C2NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)





![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



